molecular formula C7H9NO3 B1343871 Ethyl 5-methyloxazole-2-carboxylate CAS No. 33123-68-1

Ethyl 5-methyloxazole-2-carboxylate

Cat. No.: B1343871
CAS No.: 33123-68-1
M. Wt: 155.15 g/mol
InChI Key: AVQLWUGRGBPYLN-UHFFFAOYSA-N
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Description

Ethyl 5-methyloxazole-2-carboxylate is a heterocyclic compound with the molecular formula C7H9NO3 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Scientific Research Applications

Ethyl 5-methyloxazole-2-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyloxazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-oxo-2-((2-oxopropyl)amino)acetate with phosphorous oxychloride in anhydrous toluene. The reaction mixture is heated to 100°C to yield the desired product . Another method involves the bromination of this compound using N-bromosuccinimide and azobiscyclohexanecarbonitrile in carbon tetrachloride at 80°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyloxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 5-methyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the nature of the substituents. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Ethyl 5-methyloxazole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyloxazole-5-carboxylate: Similar structure but different substitution pattern.

    Ethyl 4-methyloxazole-2-carboxylate: Another isomer with a different position of the methyl group.

    Ethyl 2-methyl-4-oxazolecarboxylate: Similar compound with a different substitution pattern.

These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their structures.

Properties

IUPAC Name

ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLWUGRGBPYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924982
Record name Ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124999-43-5, 33123-68-1
Record name Ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methyl-1,3-oxazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-(acetonylamino)-2-oxo-acetate (9.2 g, 53.12 mmol) in toluene (100.0 mL), is added POCl3 (4.95 mL, 53.12 mmol) and the reaction mixture is refluxed for 16 hours. The reaction mixture is cooled, added portionwise to water (100.0 mL) and stirred vigorously. The organic layer is washed with saturated NaHCO3 solution (2×50 mL), water (2×50 mL), dried over Na2SO4, and evaporated under reduced pressure. The crude material is purified by silica gel chromatography eluting with hexane:ethyl acetate (8.0:2.0) to give the title compound (5.1 g, 61.9%) as a yellow oil. ESI/MS m/z 156.2.1 (M+H)+.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
61.9%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-oxo-2-(2-oxopropylamino)acetate (1.7 g, 9.8 mmol) in toluene (10 mL) was added phosphorus oxychloride (2 mL). The mixture was heated to reflux for 3 h. The reaction was concentrated to dryness and the residue was taken up in ethyl acetate (20 mL). This organic phase was washed with saturated aqueous sodium bicarbonate solution and brine, dried and concentrated to give a crude product which was purified via silica gel chromatography eluting with petroleum ether/ethyl acetate (4:1) to give ethyl 5-methyloxazole-2-carboxylate (0.68 g, 44.1% yield) as yellow syrup. 1H-NMR (CDCl3) δ 6.97 (s, 1H), 4.44-4.49 (q, 2H), 2.43 (s, 3H), 1.42-1.46 (t, 2H). LCMS retention time 0.643 min; LCMS MH+ 156.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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